[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
Description
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11/h2-4,15H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWFKSLVAFEPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal Hydride Reduction
One of the most efficient and industrially relevant methods for synthesizing [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol is the reduction of 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid or its salts using metal hydrides such as lithium aluminum hydride (LiAlH4) or other metal hydride solutions/suspensions. This approach is described in Japanese patents and patent applications, highlighting its ability to produce the methanol derivative with high purity and reduced impurities.
- The carboxylic acid or salt is treated with a metal hydride reagent under controlled conditions to effect the reduction of the carboxyl group to the corresponding primary alcohol.
- This reaction is typically performed under anhydrous conditions to prevent side reactions.
- The crude product is isolated by removing insoluble matter and solvent distillation under reduced pressure, followed by purification steps such as recrystallization or chromatography.
Catalytic Hydrogenation
Catalytic hydrogenation is another key method, especially for derivatives where a nitrile or other reducible group is present on the pyridine ring.
- A palladium catalyst, often palladium on carbon (Pd/C), is used under hydrogen atmosphere at moderate pressures (1–10 atm) and temperatures (25–70 °C).
- Partial deactivation of the palladium catalyst with iron compounds (e.g., iron sulfate) can improve selectivity and reduce side reactions.
- The hydrogenation converts intermediates like 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile or related compounds to the methanol derivative.
- After reaction completion, the mixture is neutralized, extracted, and purified by recrystallization using solvents such as toluene, methanol, heptane, or their mixtures.
Table 1: Typical Conditions for Catalytic Hydrogenation
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Pd/C (10–50%), partially deactivated with Fe sulfate |
| Hydrogen Pressure | 1–10 atm (approx. 100–1000 kPa) |
| Temperature | 25–70 °C |
| Reaction Time | 3–20 hours |
| Solvents for Purification | Toluene, methanol, heptane |
| Yield | ~50–72% (depending on conditions) |
Amide Coupling and Subsequent Transformations
In some synthetic routes, the 4-methylpiperazinyl group is introduced via amide coupling reactions involving substituted anilines and pyridine derivatives.
- Starting from methyl 4-hydroxybenzoate analogs or benzoic acid derivatives, nucleophilic substitution and hydrolysis steps yield intermediates.
- These intermediates are coupled with 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)aniline using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
- Reduction of nitro groups via palladium-catalyzed hydrogenation yields amino intermediates, which can be further acylated or converted to the methanol derivative.
- This multi-step approach allows structural diversification but is more complex than direct reduction methods.
Synthetic Routes Involving Nucleophilic Substitution and Hydrolysis
- Some methods start from 3-cyanopyridine derivatives substituted with 4-methylpiperazinyl groups.
- Hydrolysis of nitrile groups to carboxylic acids or sulfonic acid derivatives is followed by reduction to the methanol.
- These transformations often require careful control of reaction conditions to avoid over-reduction or side reactions.
- Catalysts and solvents are selected to optimize yield and purity.
Purification Techniques
- Recrystallization from mixed solvents such as toluene and heptane or methanol and butanol is common to achieve high purity.
- Silica gel column chromatography using dichloromethane-methanol mixtures is also employed for purification.
- Filtration and washing steps are used to remove catalyst residues and insoluble impurities.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Metal Hydride Reduction | LiAlH4 or metal hydride suspension, anhydrous | High purity, efficient | Requires careful handling of reagents |
| Catalytic Hydrogenation | Pd/C catalyst, H2 gas, partial catalyst deactivation with Fe sulfate | Mild conditions, scalable | Catalyst deactivation and selectivity issues |
| Amide Coupling + Reduction | EDCI, DMAP, Pd-catalyzed hydrogenation | Allows structural diversity | Multi-step, longer synthesis time |
| Nucleophilic Substitution + Hydrolysis | Brominated alkanes, hydrolysis, reduction | Versatile intermediates | Complex reaction sequences |
Research Findings and Industrial Relevance
- The reduction of 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid to the methanol derivative is a cornerstone for producing intermediates used in antidepressant drug synthesis (e.g., mirtazapine).
- Catalytic hydrogenation with partially deactivated Pd catalysts has been optimized to improve yield (~70%) and reduce impurity formation.
- The choice of solvents and purification methods significantly affects the final product purity, with recrystallization from mixed solvents being preferred.
- Alternative synthetic routes involving amide coupling provide access to related derivatives but are less favored for large-scale production due to complexity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]carboxylic acid.
Reduction: Formation of [2-(4-Methylpiperazin-1-yl)piperidin-3-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Development :
-
Cancer Treatment :
- Research indicates that derivatives of this compound may exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, compounds similar to this structure have shown promise in targeting c-KIT mutations relevant to gastrointestinal stromal tumors (GISTs) and other malignancies .
Biochemical Applications
-
Enzyme Interaction :
- The compound has been studied for its ability to interact with various enzymes, influencing their catalytic activities. Its structure allows for hydrogen bonding and π-π interactions with amino acids in enzyme active sites, which can modulate enzymatic functions.
-
Cellular Effects :
- Studies demonstrate that this compound can affect cellular signaling pathways, gene expression, and metabolism. It has been shown to alter the activity of kinases and phosphatases, impacting processes such as cell growth and apoptosis.
Research Findings and Case Studies
In a study focusing on the synthesis of mirtazapine, researchers developed a novel method for producing high-purity this compound using metal hydride reduction techniques. This approach minimized by-products and enhanced yield, demonstrating the compound's significance in antidepressant formulation .
Case Study: Targeting c-KIT Mutations
Research into compounds derived from this compound revealed their potential as inhibitors of c-KIT mutations in cancer cells. These findings suggest that modifications to the pyridine structure could lead to effective treatments for GISTs and related cancers .
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The pathways involved may include inhibition or activation of specific signaling cascades, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol with key analogs:
*Inferred from solubility trends of piperazine-containing analogs like Netupitant.
Key Structural Differences and Implications
Substitution Position on Pyridine :
- The target compound’s 4-methylpiperazine group at C2 distinguishes it from Netupitant, where the same group is at C6 . Positional isomerism significantly impacts receptor binding; Netupitant’s C6 substitution optimizes NK-1 receptor antagonism, while C2 substitution in the target compound may favor interactions with other targets (e.g., serotonin receptors).
Presence of Functional Groups :
- The hydroxymethyl group in the target compound enhances hydrophilicity compared to Netupitant’s lipophilic trifluoromethyl-phenyl side chain. This difference may influence blood-brain barrier penetration, making the target compound more suitable for CNS applications .
Piperazine Modifications :
- The mirtazapine intermediate incorporates a 2-phenyl group on the piperazine ring, which sterically hinders interactions with flat binding pockets. In contrast, the target compound’s unmodified piperazine may allow broader target engagement .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s simpler structure compared to Netupitant or mirtazapine intermediates may streamline synthesis. details piperazine-linked heterocycle synthesis using palladium catalysis, which could be adapted for this compound .
- Solubility Challenges : While Netupitant’s solubility in organic solvents aligns with its oral administration route, the target compound’s hydroxymethyl group may improve aqueous solubility, necessitating experimental validation.
- Biological Data: No direct activity data for the target compound were found in the evidence. Future studies should explore its affinity for receptors such as 5-HT₃ or dopamine receptors, given structural parallels to known modulators.
Biological Activity
The compound [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol is a derivative of pyridine and piperazine, characterized by its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antidepressant Activity : This compound serves as an intermediate in the synthesis of mirtazapine, an antidepressant known for its efficacy in treating major depressive disorder. Mirtazapine acts primarily as an antagonist of central alpha-2 adrenergic receptors and specific serotonin receptors, enhancing norepinephrine and serotonin release .
- Antitumor Activity : Studies have shown that derivatives of pyridine-based compounds, including those similar to this compound, exhibit significant antitumor effects by inhibiting protein kinase B (Akt) pathways. These pathways are crucial for cell survival and proliferation in various cancers .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:
Case Studies
- Antidepressant Efficacy : A study evaluated the efficacy of mirtazapine derivatives, including those synthesized from this compound. Results indicated significant improvements in depressive symptoms among patients, correlating with increased serotonergic and noradrenergic activity .
- Inhibition of Cancer Cell Proliferation : Another investigation focused on the antitumor properties of pyridine derivatives. Compounds structurally related to this compound demonstrated potent inhibition against various cancer cell lines, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom at the pyridine's 2-position with 4-methylpiperazine under basic conditions (e.g., NaOH in dichloromethane) is common. Optimization includes monitoring reaction temperature (e.g., 40–60°C), solvent polarity, and catalyst use (e.g., palladium for cross-coupling). Purification via column chromatography with gradients of ethyl acetate/hexane ensures high yields (≥90%) .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include crystal mounting on a diffractometer, data collection at low temperature (100 K), and refinement of positional/thermal parameters. Hydrogen bonding between the methanol group and adjacent nitrogen atoms in the piperazine ring confirms stability .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE including nitrile gloves, lab coats, and P95 respirators. Conduct reactions in fume hoods with spill trays. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Cross-validate with structural analogs, such as replacing the pyridine ring with quinoline (see Enamine Ltd’s derivatives) to assess SAR .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G*). Validate with MD simulations (NAMD) to assess binding stability over 100 ns trajectories .
Q. How do structural modifications (e.g., methyl group on piperazine) impact its physicochemical properties?
- Methodological Answer : Introduce substituents via reductive amination or alkylation. Compare logP (HPLC-derived) and solubility (shake-flask method). For example, adding a trifluoromethyl group (as in BLD Pharm’s analogs) increases lipophilicity (ΔlogP = +0.5) but may reduce aqueous solubility by 30% .
Q. What analytical techniques identify degradation products under stressed conditions?
- Methodological Answer : Expose the compound to heat (60°C), UV light, and acidic/basic conditions. Analyze degradation via HPLC-MS (Q-TOF) with a C18 column (1.7 µm, 2.1 × 50 mm). Major degradants include oxidized piperazine (m/z +16) and demethylated pyridine (m/z -14) .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Methodological Answer : Formulate as a hydrochloride salt (see Enamine Ltd’s derivatives) or use co-solvents (10% DMSO/PEG 400). For IV administration, optimize pH to 4.5–5.5 to prevent precipitation. Conduct dynamic light scattering (DLS) to confirm nanoparticle stability .
Q. What strategies confirm the enantiomeric purity of chiral derivatives?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
